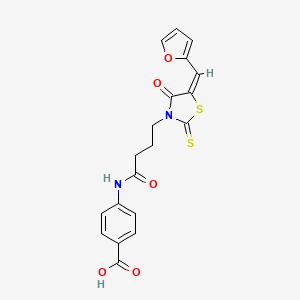
(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects : Derivatives of thioxothiazolidin-4-one, which are structurally related to the compound , have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating potential as anticancer therapies (Chandrappa et al., 2010).
Antibacterial and Antifungal Activities : Various derivatives of thiazolidinones, including those structurally similar to the compound of interest, have been investigated for their antimicrobial properties. These studies have reported the successful synthesis of compounds exhibiting notable antibacterial and antifungal activities (Sodha et al., 2003).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells : Specific derivatives of 2-thioxothiazolidin-3-yl acetic acid have been synthesized and evaluated for their anticancer properties. These compounds showed moderate to strong antiproliferative activity and induced apoptosis in human leukemia cell lines, suggesting a potential role in anticancer therapy (Chandrappa et al., 2009).
Photophysical Properties and Dye Synthesis : Novel dyes incorporating the thioxothiazolidin structure have been synthesized and characterized. These studies focused on understanding the intramolecular charge transfer characteristics and other photophysical properties of these compounds, which could be relevant in material science and dye chemistry (Jachak et al., 2021).
Fluorescent Compound for Metal Ion Detection : A compound structurally related to the query molecule has been developed as a fluorescent chemical sensor. This compound exhibited selective fluorescence quenching effects in the presence of Co2+ ions, suggesting its potential application in metal ion detection (Li Rui-j, 2013).
Aldose Reductase Inhibitors : Certain derivatives of thioxothiazolidin-3-yl acetic acids have been identified as potent and selective aldose reductase inhibitors, with potential implications in the treatment of diabetic complications (Kučerová-Chlupáčová et al., 2020).
Apoptosis Signal-Regulating Kinase 1 Inhibitors : Derivatives of thioxothiazolidin-4-one have been explored as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a target for the treatment of various human disorders. Novel ASK1 inhibitor scaffolds were identified, which could have pharmaceutical applications (Volynets et al., 2013).
Eigenschaften
IUPAC Name |
4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-16(20-13-7-5-12(6-8-13)18(24)25)4-1-9-21-17(23)15(28-19(21)27)11-14-3-2-10-26-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)(H,24,25)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHUSLIYMMEAV-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
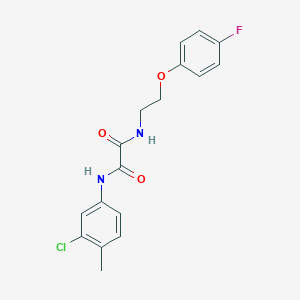

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
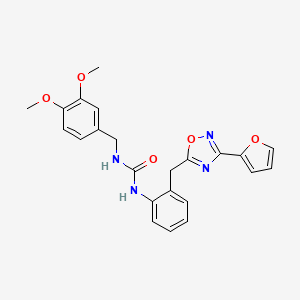
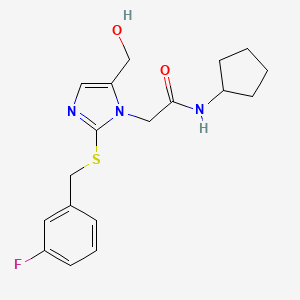
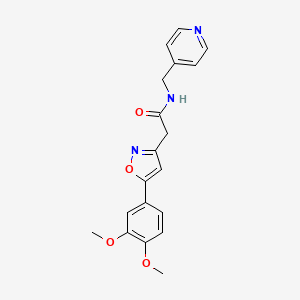
![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
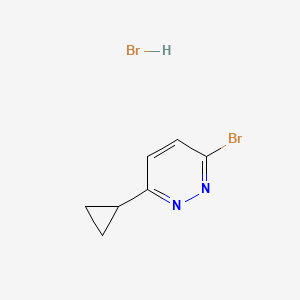
![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)

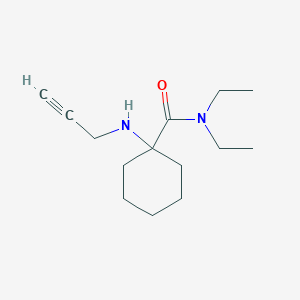
![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)